Methyl 4-{[(6-cyclopropylpyrimidin-4-yl)methyl]carbamoyl}benzoate
CAS No.: 2176069-81-9
Cat. No.: VC5123484
Molecular Formula: C17H17N3O3
Molecular Weight: 311.341
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2176069-81-9 |
|---|---|
| Molecular Formula | C17H17N3O3 |
| Molecular Weight | 311.341 |
| IUPAC Name | methyl 4-[(6-cyclopropylpyrimidin-4-yl)methylcarbamoyl]benzoate |
| Standard InChI | InChI=1S/C17H17N3O3/c1-23-17(22)13-6-4-12(5-7-13)16(21)18-9-14-8-15(11-2-3-11)20-10-19-14/h4-8,10-11H,2-3,9H2,1H3,(H,18,21) |
| Standard InChI Key | RYTYDIROHRQYCX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3CC3 |
Introduction
Methyl 4-{[(6-cyclopropylpyrimidin-4-yl)methyl]carbamoyl}benzoate is a complex organic compound with a molecular formula of CHNO and a molecular weight of 311.33 g/mol . This compound combines elements of pyrimidine and benzoate, suggesting potential applications in pharmaceuticals or chemical synthesis due to its structural complexity.
Synthesis and Applications
While specific synthesis methods for Methyl 4-{[(6-cyclopropylpyrimidin-4-yl)methyl]carbamoyl}benzoate are not detailed in the available literature, compounds with similar structures often involve multi-step reactions involving the formation of the pyrimidine core, followed by attachment of the carbamoyl and benzoate groups.
Research Findings and Future Directions
Research on compounds with similar structures suggests that they may exhibit biological activities such as anticancer or antimicrobial effects, although specific studies on Methyl 4-{[(6-cyclopropylpyrimidin-4-yl)methyl]carbamoyl}benzoate are lacking. Future research could focus on synthesizing this compound and evaluating its pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume